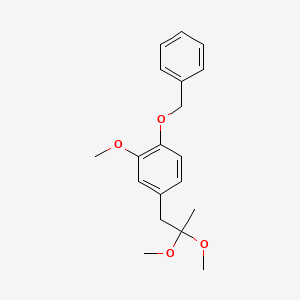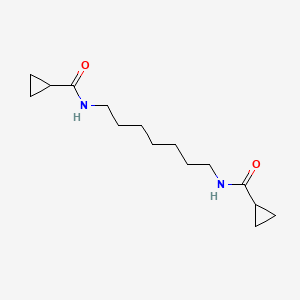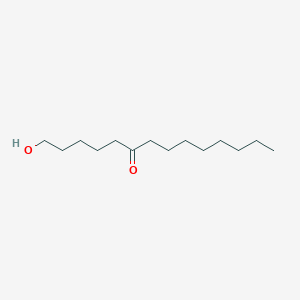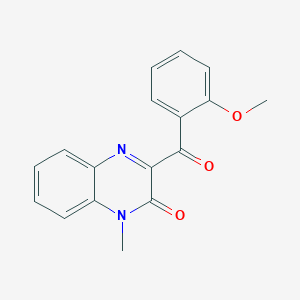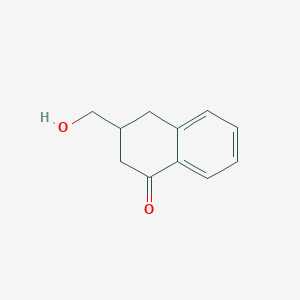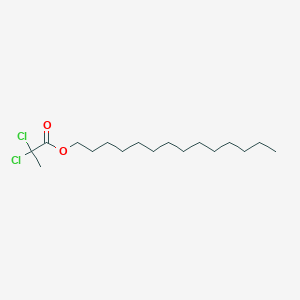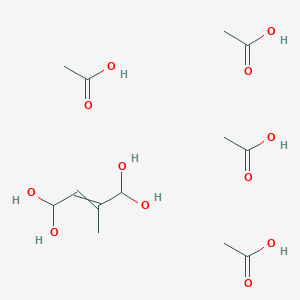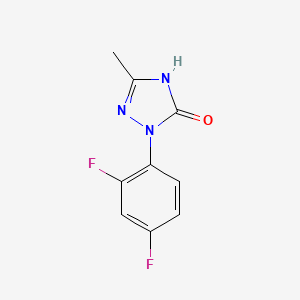
2-(2,4-Difluorophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Difluorophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one is a chemical compound that belongs to the class of triazoles Triazoles are five-membered ring structures containing three nitrogen atoms This particular compound is characterized by the presence of a difluorophenyl group and a methyl group attached to the triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of 2,4-difluoroaniline with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) can be used to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-(2,4-Difluorophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at room temperature or under reflux conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds with various functional groups.
科学的研究の応用
2-(2,4-Difluorophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(2,4-Difluorophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The difluorophenyl group enhances the compound’s binding affinity and specificity towards its targets. The triazole ring plays a crucial role in stabilizing the compound’s interaction with the target molecules, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
- 2-(2,4-Difluorophenyl)-1H-1,2,4-triazole
- 2-(2,4-Difluorophenyl)-5-methyl-1H-1,2,4-triazole
- 2-(2,4-Difluorophenyl)-3H-1,2,4-triazole
Uniqueness
2-(2,4-Difluorophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one is unique due to the presence of both a difluorophenyl group and a methyl group on the triazole ring. This combination imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various applications. The difluorophenyl group enhances its binding affinity and specificity, while the methyl group contributes to its stability and reactivity.
特性
CAS番号 |
90208-65-4 |
|---|---|
分子式 |
C9H7F2N3O |
分子量 |
211.17 g/mol |
IUPAC名 |
2-(2,4-difluorophenyl)-5-methyl-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C9H7F2N3O/c1-5-12-9(15)14(13-5)8-3-2-6(10)4-7(8)11/h2-4H,1H3,(H,12,13,15) |
InChIキー |
NJDVJDRKYPINHQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=O)N1)C2=C(C=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


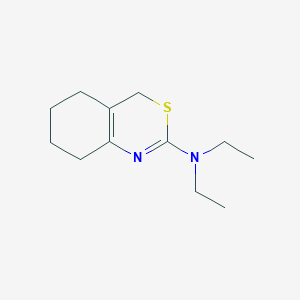
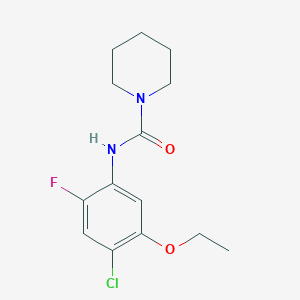

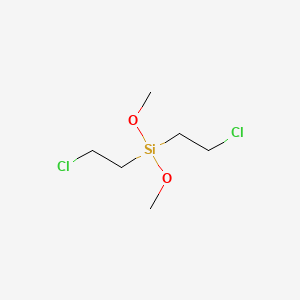
![(2E)-2-[hydroxy(phenyl)methylidene]-3-oxobutanimidoyl cyanide](/img/structure/B14376531.png)
![N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholin-4-yl)butanamide](/img/structure/B14376535.png)
